molecular formula C8H11N3O2 B8053144 Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate

Cat. No.: B8053144
M. Wt: 181.19 g/mol
InChI Key: WQRYNJSKIIWLIN-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate is a heterocyclic compound featuring a fused bicyclic system comprising an imidazole and pyrazole ring. The ethyl ester group at position 6 enhances its lipophilicity, making it a promising candidate for medicinal chemistry applications, particularly in targeting cancer and inflammatory pathways.

Properties

IUPAC Name

ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-5-7-9-3-4-11(7)10-6/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYNJSKIIWLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCNC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method involves the stepwise assembly of the imidazo[1,2-b]pyrazole core through cyclocondensation. Ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives (e.g., bromoacetaldehyde diethyl acetal) in refluxing ethanol, followed by alkaline hydrolysis and acid-mediated cyclization.

Key Steps:

  • Hydrazine Formation : Bromoacetaldehyde diethyl acetal reacts with hydrazine hydrate to generate (2,2-diethoxyethyl)hydrazine.

  • Cyclocondensation : The hydrazine intermediate reacts with ethyl 2-cyano-3-ethoxyacrylate under argon, forming 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate.

  • Cyclization : Treatment with concentrated H₂SO₄ at 75°C induces dehydration, yielding the imidazo[1,2-b]pyrazole core.

Optimization:

  • Yield : 60–80% after column chromatography.

  • Challenges : Requires strict anhydrous conditions during cyclocondensation to prevent side reactions.

Dehydration of 5-Amino-Pyrazole Precursors

Acid-Catalyzed Cyclization

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate derivatives undergo dehydration using concentrated H₂SO₄ at room temperature to form the target compound.

Example Protocol:

  • Substrate : Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate.

  • Conditions : H₂SO₄ (20% v/v) in ethanol at 75°C for 75 minutes.

  • Yield : 74–82% after neutralization and extraction.

Advantages:

  • Short reaction time (≤2 hours).

  • Scalable to multi-gram quantities.

Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction

One-Pot Three-Component Assembly

The GBB reaction enables rapid synthesis by combining aldehydes, isocyanides, and 5-aminopyrazole-4-carbonitriles in a single pot.

Procedure:

  • Microwave-Assisted Precursor Formation : Ethoxymethylene malononitrile and hydrazine hydrate react under microwave irradiation (80°C, 150 W) to generate 5-aminopyrazole-4-carbonitrile.

  • GBB Coupling : Addition of aldehydes (e.g., benzaldehyde) and tert-butyl isocyanide in ethanol with trifluoroacetic acid (TFA) catalysis forms the imidazo[1,2-b]pyrazole core.

Yield and Selectivity:

  • Yield : 65–83% after purification.

  • Regioselectivity : Exclusive formation of the 1H-imidazo[1,2-b]pyrazole isomer confirmed by NMR.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes while improving yields.

Protocol:

  • Reactants : Ethyl (ethoxymethylene)cyanoacetate, hydrazine hydrate, and aldehydes.

  • Conditions : Microwave irradiation (80–150°C, 150 W) in ethanol.

  • Yield : 70–79% for derivatives with electron-withdrawing substituents.

Advantages:

  • Avoids thermal decomposition of sensitive intermediates.

  • Compatible with diverse substitution patterns.

Base-Mediated SEM Protection and Functionalization

SEM Group Introduction

Protection of the imidazo[1,2-b]pyrazole nitrogen with a 2-(trimethylsilyl)ethoxy methyl (SEM) group enhances stability during functionalization.

Steps:

  • Deprotonation : Sodium hydride in DMF at 0°C.

  • SEMCl Addition : SEMCl reacts with the deprotonated nitrogen to form the protected intermediate.

  • Deprotection : Acidic hydrolysis (e.g., HCl/THF) removes the SEM group post-functionalization.

Yield:

  • 82% for SEM-protected intermediates.

Bromination and Cross-Coupling Reactions

Halogenation for Further Derivatization

N-Bromosuccinimide (NBS) brominates the imidazo[1,2-b]pyrazole core at position 7, enabling Suzuki-Miyaura couplings.

Conditions:

  • Solvent : Acetonitrile at 25°C.

  • Yield : 98% for 7-bromo derivatives.

Applications:

  • Brominated intermediates serve as substrates for palladium-catalyzed cross-couplings.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)TimeKey AdvantagesLimitations
Cyclocondensation60–806–8 hoursHigh purity, scalableMulti-step, anhydrous conditions
Acid Dehydration74–821–2 hoursRapid, minimal purificationAcid waste generation
GBB Reaction65–8330–60 minOne-pot, diverse substituentsRequires microwave
Microwave Synthesis70–7910–15 minFast, energy-efficientSpecialized equipment needed
SEM Protection822–3 hoursStabilizes reactive intermediatesAdds deprotection step

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound acid.

  • Reduction: Reduced forms of the compound can be obtained.

  • Substitution: Various substituted derivatives can be synthesized depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-b]pyrazoles exhibit promising anticancer properties. Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate has been studied for its ability to inhibit specific cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy against various cancers .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It acts as an inhibitor of the p38 MAP kinase pathway, which is involved in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Agricultural Applications

Pesticidal Activity
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for developing new pesticides. Preliminary studies indicate that derivatives of imidazo[1,2-b]pyrazoles can exhibit insecticidal activity against common agricultural pests. This application could lead to more effective pest control strategies that minimize environmental impact compared to traditional pesticides .

Plant Growth Regulation
this compound has been investigated for its potential role as a plant growth regulator. Compounds in this class may enhance growth rates and yield in certain crops by modulating hormonal pathways within plants .

Materials Science

OLED Materials
The compound has been explored as a potential intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in optoelectronic devices. Research is ongoing to optimize its performance in OLED applications by modifying its chemical structure to enhance light emission and stability .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Anti-inflammatory PropertiesInhibits p38 MAP kinase pathway
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Agricultural SciencePesticidal ActivityEffective against agricultural pests
Plant Growth RegulationEnhances growth rates in certain crops
Materials ScienceOLED MaterialsPotential use as an intermediate for OLEDs

Mechanism of Action

The mechanism by which Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate monohydrate

  • Structural Differences : A methylsulfanyl group at position 6 and a phenyl group at position 2.
  • Physical Properties : Crystal structure analysis reveals a dihedral angle of 16.90° between the imidazo[1,2-b]pyrazole and benzene rings, with π-π interactions (3.643 Å) and intermolecular O–H⋯N hydrogen bonds enhancing stability .
  • Biological Activity : Designed for improved biological activity, likely targeting similar pathways as the parent compound .

6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

  • Structural Differences : Carboxylic acid at position 7 instead of an ethyl ester at position 4.

1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

  • Structural Differences : Chloroethyl and cyclopropyl substituents alter steric and electronic properties.
  • Applications : Used as a synthetic intermediate in research, highlighting the versatility of the imidazo[1,2-b]pyrazole scaffold .

Heterocyclic Analogues with Different Core Structures

Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate

  • Core Difference : Pyridazine ring replaces pyrazole, increasing nitrogen content.
  • Physical Properties : Molecular weight 239.659 g/mol; CAS 14714-18-2. Pyridazine’s electron-deficient nature may enhance reactivity compared to pyrazole derivatives .

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

  • Core Difference : Imidazo[1,2-a]pyridine system with a bromine substituent.

8-(4-Chlorobenzoyl)-7-oxo-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6-carboxylic acid ethyl ester

  • Core Difference : Thiazolo-pyridine fused system.
  • Physical Properties : Melting point 217–219°C; IR absorption at 1666 cm⁻¹ (C=O) .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity Notes Reference IDs
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate Imidazo[1,2-b]pyrazole Ethyl ester (C6) N/A Anticancer, anti-inflammatory
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate Imidazo[1,2-b]pyrazole Methylsulfanyl (C6), phenyl (C2) N/A Enhanced stability via π-π bonds
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate Imidazo[1,2-b]pyridazine Chloro (C6), methyl (C2) N/A Higher reactivity
8-(4-Chlorobenzoyl)-7-oxo-2,3-dihydro-7H-thiazolo[3,2-a]pyridine-6-carboxylate Thiazolo[3,2-a]pyridine 4-Chlorobenzoyl (C8), ethyl ester (C6) 217–219 IR-confirmed carbonyl activity

Key Findings

Substituent Effects : Electron-withdrawing groups (e.g., chloro, bromo) increase electrophilicity, while ethyl esters enhance lipophilicity for membrane permeability .

Core Heterocycle Impact : Pyrazole-based compounds (e.g., imidazo[1,2-b]pyrazole) exhibit distinct π-π interactions compared to pyridazine or pyridine derivatives, influencing binding affinity .

Biological Relevance : Imidazo[1,2-b]pyrazole derivatives are prioritized for anticancer research due to their structural mimicry of purines, enabling kinase inhibition .

Biological Activity

Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C8H11N3O2 and a molecular weight of approximately 181.19 g/mol. The compound features a fused imidazole and pyrazole ring system, which enhances its reactivity and interaction with biological targets. Its structural uniqueness contributes to its pharmacological profiles compared to simpler analogs.

Antimicrobial Activity

Research indicates that compounds with imidazole and pyrazole moieties often exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory effects. A study by Abdellatif et al. reported that derivatives of this compound exhibited COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, indicating strong selectivity over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Case Study 1: COX Inhibition

In a recent study examining the anti-inflammatory properties of various pyrazole derivatives, this compound was found to have an IC50 value comparable to established NSAIDs like celecoxib. The selectivity index (SI) for this compound was significantly higher than that of celecoxib, suggesting its potential as a safer alternative for managing inflammation .

Case Study 2: Analgesic Effects

Another investigation highlighted the analgesic effects of this compound in animal models. The compound showed efficacy in reducing pain responses in carrageenan-induced paw edema tests, further supporting its therapeutic potential in pain management .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure TypeNotable Activities
This compoundImidazole-Pyrazole hybridAntimicrobial, anti-inflammatory
CelecoxibPyrazole derivativeSelective COX-2 inhibitor
OmeprazoleImidazole derivativeGastroprotective agent

This compound stands out due to its dual functionality as both an antimicrobial and anti-inflammatory agent while maintaining a favorable safety profile .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. By inhibiting cyclooxygenase enzymes (COX), the compound effectively reduces the production of pro-inflammatory mediators.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate, and how do reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via cyclization or tandem reactions starting from functionalized pyrazole or imidazole precursors. For example, annulation of 1,2,4-triazole rings with amino-substituted pyridines (or analogous heterocycles) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity and stabilize intermediates .
  • Temperature : Reactions often proceed at 50–80°C to balance kinetics and side-product formation .
  • Catalysts : Bases like K₂CO₃ facilitate deprotonation and cyclization . Post-synthesis, column chromatography (e.g., hexane/ethyl acetate gradients) is used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions. For example, ester carbonyls appear at ~162 ppm in ¹³C NMR .
  • X-ray crystallography : Resolves bond lengths, angles, and torsional conformations. The imidazo-pyrazole core typically exhibits planar geometry with deviations <5° .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in imidazo[1,2-b]pyrazole synthesis?

Methodological Answer: Regioselectivity challenges arise from competing annulation pathways. Strategies include:

  • Substituent-directed cyclization : Electron-withdrawing groups (e.g., esters) guide ring closure to specific positions .
  • Microwave-assisted synthesis : Reduces reaction time and side products (e.g., from 8 h to 1 h) .
  • Computational modeling : DFT calculations predict transition-state energies to identify favorable pathways . Validation via LC-MS monitoring ensures intermediate stability .

Q. What crystallographic data reveal about the compound’s conformational flexibility and intermolecular interactions?

Methodological Answer: X-ray studies show:

  • Torsional angles : The ethyl ester group twists ~55° from the heterocyclic plane, reducing steric hindrance .
  • Intermolecular interactions : Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) form zigzag chains, influencing packing and solubility .
  • Hydration effects : Monohydrate structures (e.g., ) stabilize via O–H⋯N bonds (2.8 Å), critical for crystal lattice stability .

Q. How to resolve contradictions in reported biological activity data for imidazo[1,2-b]pyrazole derivatives?

Methodological Answer: Discrepancies may arise from assay variability or structural analogs. Mitigation steps:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls .
  • SAR studies : Compare substituent effects (e.g., methylsulfanyl vs. bromo groups) on activity .
  • Meta-analysis : Pool data from multiple studies (e.g., antifungal IC₅₀ values) to identify trends .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Prodrug design : Modify the ester group to hydrolyze selectively in target tissues .
  • Microencapsulation : Use PLGA nanoparticles to protect against enzymatic degradation .
  • pH-sensitive formulations : Adjust carboxylate ionization (pKa ~4.5) to improve solubility in biological media .

Data Analysis & Experimental Design

Q. How to design a robust protocol for quantifying synthetic impurities in the compound?

Methodological Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/water (0.1% TFA) gradients; detect at 254 nm .
  • Calibration curves : Prepare impurity standards (e.g., unreacted pyrazole precursors) for accurate quantification .
  • LOQ/LOD : Validate limits of detection (e.g., 0.1% w/w for major impurities) per ICH guidelines .

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